![molecular formula C27H42N2O3 B12924644 6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one CAS No. 116547-06-9](/img/structure/B12924644.png)
6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core substituted with hydroxy, alkoxy, and alkyl groups
Méthodes De Préparation
The synthesis of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation and alkoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Analyse Des Réactions Chimiques
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The alkoxy and alkyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of catalysts or under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and alkoxy groups can form hydrogen bonds with target molecules, while the alkyl groups can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one include other pyrimidinone derivatives with different substituents. For example:
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-methylpyrimidin-4(1H)-one: This compound has a methyl group instead of an octyl group, which can affect its chemical and biological properties.
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-ethylpyrimidin-4(1H)-one: The presence of an ethyl group instead of an octyl group can lead to differences in solubility and reactivity.
The uniqueness of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
116547-06-9 |
|---|---|
Formule moléculaire |
C27H42N2O3 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
4-hydroxy-2-[4-(6-methyloctoxy)phenyl]-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H42N2O3/c1-4-6-7-8-9-12-15-24-26(30)28-25(29-27(24)31)22-16-18-23(19-17-22)32-20-13-10-11-14-21(3)5-2/h16-19,21H,4-15,20H2,1-3H3,(H2,28,29,30,31) |
Clé InChI |
DPLNBLXRJFDHHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(N=C(NC1=O)C2=CC=C(C=C2)OCCCCCC(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


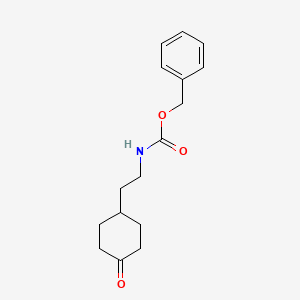
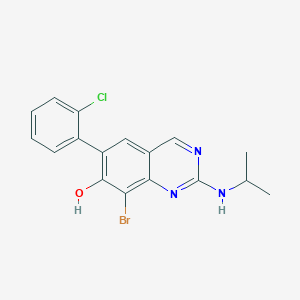
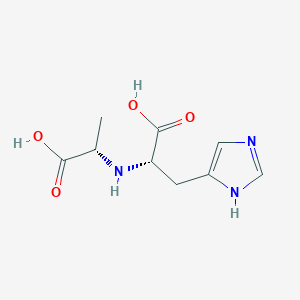
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
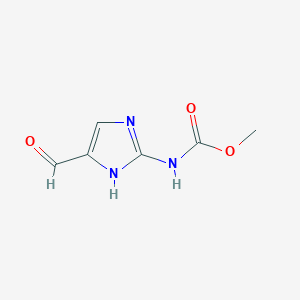

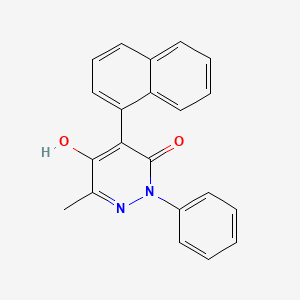
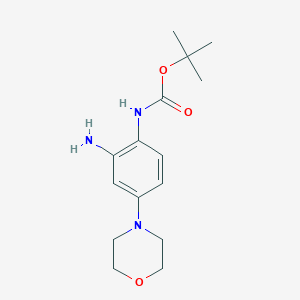

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
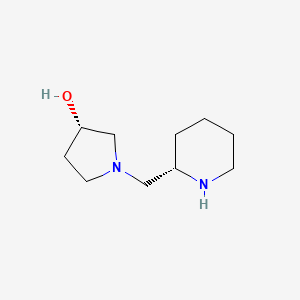
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)

